molecular formula C10H18F7NO3S B3039789 2,2,3,3-Tetrafluoropropyl triethylammonium triflate CAS No. 1330184-85-4

2,2,3,3-Tetrafluoropropyl triethylammonium triflate

Cat. No.: B3039789
CAS No.: 1330184-85-4
M. Wt: 365.31 g/mol
InChI Key: LBLGOBSMJLBDLB-UHFFFAOYSA-M
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Description

2,2,3,3-Tetrafluoropropyl triethylammonium triflate is a fluorinated organic compound with the molecular formula C10H18F7NO3S. It is known for its unique chemical properties due to the presence of fluorine atoms, which significantly influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 2,2,3,3-tetrafluoropropylamine with triethylamine in the presence of triflic acid. The reaction typically involves refluxing the mixture in an appropriate solvent, such as dichloromethane, under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the synthesis of 2,2,3,3-tetrafluoropropyl triethylammonium triflate involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions are less common but can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are typical, where the triflate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.

  • Reduction: Lithium aluminum hydride, inert atmosphere.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Fluorinated carboxylic acids or ketones.

  • Reduction: Reduced fluorinated amines.

  • Substitution: Various substituted fluorinated compounds.

Scientific Research Applications

2,2,3,3-Tetrafluoropropyl triethylammonium triflate is used in various scientific research fields:

  • Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

  • Biology: The compound is used in biochemical studies to investigate the effects of fluorination on biological molecules.

  • Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its unique properties.

Mechanism of Action

The mechanism by which 2,2,3,3-tetrafluoropropyl triethylammonium triflate exerts its effects depends on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, depending on the reaction conditions. The triflate group is a good leaving group, facilitating nucleophilic substitution reactions. The fluorinated propyl group can influence the reactivity and stability of the compound, making it suitable for various chemical transformations.

Comparison with Similar Compounds

  • Triethylammonium triflate: Similar structure but without the fluorinated propyl group.

  • 2,2,3,3-Tetrafluoropropylamine: The amine precursor before forming the triethylammonium salt.

  • Trifluoromethanesulfonic acid (TfOH): The acid used to form the triflate group.

Uniqueness: 2,2,3,3-Tetrafluoropropyl triethylammonium triflate is unique due to its combination of fluorinated propyl group and triethylammonium cation, which provides distinct chemical properties compared to similar compounds. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable reagent in various applications.

Properties

IUPAC Name

triethyl(2,2,3,3-tetrafluoropropyl)azanium;trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18F4N.CHF3O3S/c1-4-14(5-2,6-3)7-9(12,13)8(10)11;2-1(3,4)8(5,6)7/h8H,4-7H2,1-3H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLGOBSMJLBDLB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC(C(F)F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,3-Tetrafluoropropyl triethylammonium triflate
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